Mifepristone

Übersicht

Beschreibung

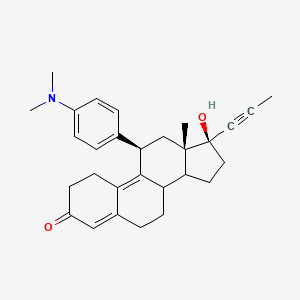

Mifepristone, also known by its developmental code name RU-486, is a synthetic steroid compound with the chemical formula C29H35NO2 . It is primarily known for its use in medical abortions and the management of early miscarriages. This compound works by blocking the hormone progesterone, which is essential for pregnancy continuation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mifepristone is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of 11β-[4-(dimethylamino)phenyl]-17β-hydroxy-17α-(1-propynyl)estra-4,9-dien-3-one. This intermediate is then subjected to various chemical reactions, including hydroxylation and alkylation, to produce the final compound .

Industrial Production Methods: In industrial settings, this compound is produced using a wet granulation method. This involves mixing the active pharmaceutical ingredient with excipients such as starch and microcrystalline cellulose, followed by granulation with a water/alcohol mixture. The granules are then dried and compressed into tablets .

Analyse Chemischer Reaktionen

Reaktionstypen: Mifepriston unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Mifepriston kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in Mifepriston modifizieren.

Substitution: Substitutionsreaktionen können an der Dimethylaminogruppe auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Amine werden für Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und demethylierte Metaboliten, wie N-Desmethyl-Mifepriston und 22-Hydroxy-Mifepriston .

Wissenschaftliche Forschungsanwendungen

Mifepristone is a synthetic steroid compound with antiprogestational and antiglucocorticoid properties . While widely known as a medication for terminating early pregnancies, its applications extend to treating various other health conditions . this compound functions as a progesterone receptor antagonist, blocking the effects of progesterone, a hormone essential for maintaining pregnancy . This mechanism allows this compound to affect hormonal activity, leading to diverse medical applications .

Scientific Research Applications

This compound has several applications beyond abortion care, including the treatment of Cushing’s syndrome, uterine fibroids, hormone-sensitive cancers, and potentially PTSD .

Cushing's Syndrome

this compound is approved by the FDA for treating Cushing’s syndrome, a condition characterized by elevated cortisol levels . By blocking cortisol receptors, this compound helps manage blood sugar levels and alleviate symptoms like weight gain and fatigue .

Uterine Fibroids

this compound can shrink uterine fibroids and relieve symptoms such as heavy menstrual bleeding and pelvic pain . Its hormone-blocking action provides a non-invasive alternative to surgery for managing fibroids .

Emergency Contraception

this compound may also be used as an emergency contraceptive by preventing implantation in the early stages of pregnancy .

Hormone-Sensitive Cancers

this compound is being studied as a potential treatment for hormone-sensitive cancers like breast and ovarian cancer by blocking progesterone’s role in tumor growth .

Post-Traumatic Stress Disorder (PTSD)

this compound is also being researched for the treatment of PTSD . A study investigated the efficacy of this compound in treatment-resistant PTSD patients. Two out of three patients experienced a significant reduction in PTSD symptom severity after this compound treatment and no longer met the diagnostic criteria for PTSD .

Pharmacokinetics

This compound is administered orally and is rapidly absorbed . It has a bioavailability of 69% following a 20 mg oral dose . The compound is highly bound (98%) to plasma proteins, including albumin and a 1-acid glycoprotein .

Efficacy and Safety

This compound has been extensively studied for its safety and efficacy . A study involving 13,373 women reported that a regimen of 200 mg this compound orally, followed by 800 mcg misoprostol buccally 24–48 hours later, was safe and effective through 63 days of gestation . The overall efficacy of this regimen was 97.7% .

Data Table

Case Studies

PTSD Treatment

Three patients with PTSD, resistant to standard treatments, were prescribed this compound (600-1,200 mg/day) for one week . A baseline-controlled single-case design was used, including a 2-week baseline phase, a 1-week intervention phase (this compound), and a 2-week post-intervention phase . Self-reported PTSD symptom severity was assessed daily . Two of the three patients experienced a significant reduction in PTSD symptom severity after the intervention phase and no longer met the diagnostic criteria for PTSD . These positive results were maintained during long-term follow-up .

Wirkmechanismus

Mifepristone acts as an antagonist of both progesterone and glucocorticoid receptors. By binding to the progesterone receptor, it prevents the hormone from exerting its effects, leading to the breakdown of the uterine lining and termination of pregnancy. At higher doses, this compound also blocks the glucocorticoid receptor, which is useful in treating conditions like Cushing’s syndrome .

Vergleich Mit ähnlichen Verbindungen

Mifepriston gehört zu einer Klasse von Verbindungen, die als Progesteronrezeptor-Antagonisten bekannt sind. Ähnliche Verbindungen umfassen:

Levonorgestrel: Wird für die Notfallverhütung eingesetzt, wirkt aber hauptsächlich als Gestagen und nicht als Antagonist.

Ulipristalacetat: Ein weiterer Progesteronrezeptor-Modulator, der für die Notfallverhütung und die Behandlung von Myomen eingesetzt wird.

Asoprisnil: Ein selektiver Progesteronrezeptor-Modulator mit Anwendungen bei der Behandlung von Endometriose und Uterusmyomen.

Eindeutigkeit von Mifepriston: Die einzigartige Fähigkeit von Mifepriston, sowohl als Progesteron- als auch als Glukokortikoidrezeptor-Antagonist zu wirken, hebt es von anderen Verbindungen in seiner Klasse ab. Diese zweifache Wirkung macht es für eine Reihe von medizinischen Anwendungen, von der Beendigung von Schwangerschaften bis hin zur Behandlung von hormonellen Störungen, sehr effektiv .

Biologische Aktivität

Mifepristone, a synthetic steroid compound, is primarily known for its role as a glucocorticoid receptor antagonist and a progesterone receptor antagonist. Its biological activity extends across various therapeutic areas, including reproductive health and mental health disorders. This article explores the compound's mechanisms of action, efficacy in clinical settings, and findings from recent studies.

Glucocorticoid Receptor Antagonism

this compound acts as a competitive inhibitor of the glucocorticoid receptor (GR), which is crucial for mediating the effects of cortisol. By blocking this receptor, this compound can modulate the hypothalamic-pituitary-adrenal (HPA) axis, potentially lowering cortisol's physiological effects without reducing its production. This mechanism is particularly beneficial in treating conditions like Cushing's syndrome, where excess cortisol leads to various health issues .

Progesterone Receptor Antagonism

As a progesterone receptor antagonist, this compound inhibits the action of progesterone, which is vital in maintaining pregnancy. This action is leveraged in medical abortions up to 70 days gestation when used in combination with misoprostol . The anti-progestational effects are achieved through competitive binding at progesterone-receptor sites, leading to decidual breakdown and termination of pregnancy .

Case Studies and Trials

-

Post-Traumatic Stress Disorder (PTSD)

A study involving three treatment-resistant PTSD patients demonstrated that this compound significantly reduced PTSD symptom severity. Two out of three patients no longer met diagnostic criteria after one week of treatment with doses ranging from 600 to 1200 mg/day . This suggests this compound's potential as an adjunct therapy in PTSD management. -

Veteran Population Study

A randomized clinical trial with 81 male veterans assessed the efficacy of this compound in treating PTSD symptoms over 12 weeks. The results indicated a 7% higher response rate in the this compound group compared to placebo, although this did not meet the predefined margin for clinical significance . Further exploratory analyses suggested potential benefits among subgroups without traumatic brain injury.

Summary of Findings from Recent Studies

Biological Effects Beyond Reproductive Health

Recent research has also explored this compound's effects on lifespan and metabolic processes. In Drosophila models, this compound was shown to increase lifespan significantly while altering gut microbiome composition and reducing metabolic activity associated with food intake . These findings suggest broader implications for this compound beyond its traditional uses.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects include gastrointestinal disturbances and hormonal imbalances due to its antagonistic actions on progesterone and glucocorticoid receptors. A prospective study on pregnancies following first-trimester exposure to this compound reported a low rate of major congenital malformations (4.2%), comparable to general population rates . This provides reassurance regarding its safety profile when used appropriately.

Eigenschaften

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHAHZOOUSRJNA-GCNJZUOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023322 | |

| Record name | Mifepristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mifepristone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4), Poorly soluble, Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether., In water, 5.0X10-2 mg/L at 25 °C /Estimated/, 3.36e-03 g/L | |

| Record name | SID11533034 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Mifepristone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIFEPRISTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mifepristone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.0X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | MIFEPRISTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The anti-progestational activity of mifepristone results from competitive interaction with progesterone at progesterone-receptor sites. Based on studies with various oral doses in several animal species (mouse, rat, rabbit and monkey), the compound inhibits the activity of endogenous or exogenous progesterone. The termination of pregnancy results. In the treatment of Cushing's syndrome, Mifepristone blocks the binding of cortisol to its receptor. It does not decrease cortisol production but reduces the effects of excess cortisol, such as high blood sugar levels., Mifepristone competitively inhibits the actions of progesterone at progesterone-receptor sites, resulting in termination of pregnancy.The combination of mifepristone and misoprostol causes expulsion of the products of conception through decidual necrosis, myometrial contractions, and cervical softening., When administered in the early stages of pregnancy, mifepristone causes decidual breakdown by blockade of uterine progesterone receptors. This leads to detachment of the blastocyte, which decreases hCG production. This in turn causes a decrease in progesterone secretion from the corpus luteum, which further accentuates decidual breakdown. Decreased endogenous progesterone coupled with blockade of progesterone receptors in the uterus increases prostaglandin levels and sensitizes the myometrium to the contractile actions of prostaglandins., In addition, mifepristone promotes uterine contractions and softening of the cervix and sensitizes the myometrium to effects of prostaglandins (e.g., misoprostol) that stimulate uterine contraction and expulsion of the products of conception. In the absence of progesterone, mifepristone acts as a partial progestin agonist. At dosages higher than those used for termination of pregnancy, mifepristone also exhibits antiglucocorticoid activity. The drug also has been shown to have weak antiandrogenic activity. | |

| Record name | Mifepristone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIFEPRISTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

84371-65-3 | |

| Record name | Mifepristone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84371-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mifepristone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084371653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mifepristone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mifepristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11β,17β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIFEPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320T6RNW1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MIFEPRISTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mifepristone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-196 °C, 150 °C, 191 - 196 °C | |

| Record name | Mifepristone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIFEPRISTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mifepristone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.